N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide
Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Activities :
- The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues has been explored, with findings indicating significant antibacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and MRSA. Computational approaches have validated these activities, demonstrating the potential of these compounds in combating bacterial infections (Siddiqa et al., 2022).
Bioisosteric Replacement for Enhanced Analgesic Properties :
- Research on N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, involving bioisosteric replacements, revealed that substituting the phenyl ring with an isosteric heterocycle can significantly increase analgesic activity. This highlights the potential of furan derivatives in developing more effective analgesics (Ukrainets et al., 2016).
Synthesis of Novel Furan Derivatives :
- The synthesis of a new class of furan derivatives has been achieved by treating N-substituted 3-aryl-4-arylsulfonyl-2,5-dihydro-5-oxofuran-2-carboxamides with diazomethane, leading to the creation of novel furan-based compounds (Bossio et al., 1994).
Antimicrobial Activity and QSAR Studies :
- Furan-3-carboxamides have been synthesized and evaluated for their antimicrobial activity against various microorganisms. QSAR (Quantitative Structure-Activity Relationship) analysis has been applied to understand the correlation between the physicochemical properties of these compounds and their biological activities (Zanatta et al., 2007).
Application in Bio-imaging :
- A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group has been developed for detecting Cd2+ and CN− ions. This chemosensor has been successfully applied to bio-imaging in live cells and zebrafish, demonstrating its potential in biological and environmental monitoring (Ravichandiran et al., 2020).
Mechanism of Action
Target of Action
Furan derivatives, to which this compound belongs, are known to have a wide range of biological and pharmacological properties . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds, in general, exhibit a broad spectrum of advantageous biological and pharmacological characteristics .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Furan derivatives are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Properties
IUPAC Name |
N-hydroxy-3-(phenylsulfanylmethyl)furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c14-12(13-15)11-9(6-7-16-11)8-17-10-4-2-1-3-5-10/h1-7,15H,8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGDFFNVRPSJHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=C(OC=C2)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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